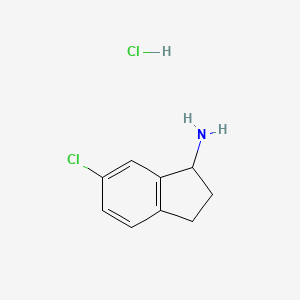![molecular formula C12H18N2O2 B2566246 2-Amino-2-[4-(diethylamino)phenyl]acetic acid CAS No. 1259988-69-6](/img/structure/B2566246.png)
2-Amino-2-[4-(diethylamino)phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-[4-(diethylamino)phenyl]acetic acid, also known as DEAA, is a chemical compound that belongs to the family of amino acids. DEAA is synthesized through a multi-step process, and it has been widely used in scientific research for its unique properties.
作用機序
The mechanism of action of 2-Amino-2-[4-(diethylamino)phenyl]acetic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of nuclear factor-kappaB (NF-kappaB), which is a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been found to reduce oxidative stress and increase the activity of antioxidant enzymes. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
2-Amino-2-[4-(diethylamino)phenyl]acetic acid has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the activity of COX-2 and NF-kappaB, which are important targets for the development of new drugs. This compound also has low toxicity and is easily synthesized. However, one limitation is that this compound has poor solubility in water, which can make it difficult to use in certain experiments. In addition, more research is needed to fully understand the mechanism of action of this compound.
将来の方向性
There are several future directions for the use of 2-Amino-2-[4-(diethylamino)phenyl]acetic acid in scientific research. One direction is the development of new drugs for the treatment of cancer and other diseases. This compound has been found to induce apoptosis in cancer cells, and more research is needed to determine its potential as a cancer treatment. Another direction is the development of new materials for drug delivery systems. This compound has been used in the development of new materials, and more research is needed to determine its potential for drug delivery. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential for use in other areas of scientific research.
合成法
The synthesis of 2-Amino-2-[4-(diethylamino)phenyl]acetic acid involves a multi-step process that includes the reaction of diethylamine with p-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with glyoxylic acid to yield this compound. This method has been used in several studies to produce this compound with high purity and yield.
科学的研究の応用
2-Amino-2-[4-(diethylamino)phenyl]acetic acid has been used in various scientific research studies due to its unique properties. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. This compound has been used in the development of new drugs for the treatment of various diseases, including cancer, arthritis, and Alzheimer's disease. This compound has also been used in the development of new materials for drug delivery systems.
特性
IUPAC Name |
2-amino-2-[4-(diethylamino)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-14(4-2)10-7-5-9(6-8-10)11(13)12(15)16/h5-8,11H,3-4,13H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAIDIKAYUEWKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

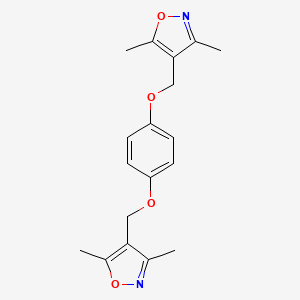
![2-[(4-fluorophenyl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2566165.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2566166.png)
![3,5-dimethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2566171.png)
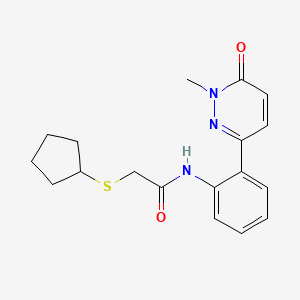
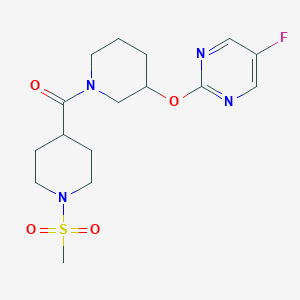
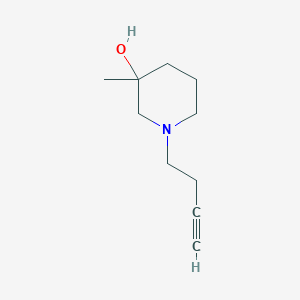
![Tert-butyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2566177.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-propan-2-yloxybenzamide](/img/structure/B2566182.png)
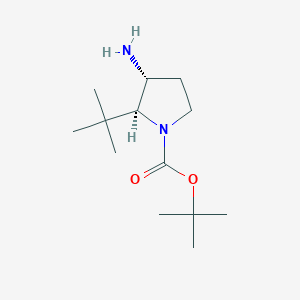
![2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2566184.png)
![1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B2566185.png)
